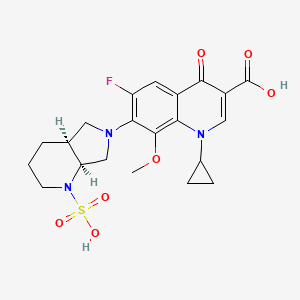

Moxifloxacin N-sulfate

概要

説明

モキシフロキサシン N-スルフェート (ナトリウム塩) は、フルオロキノロン系抗生物質であるモキシフロキサシン の代謝産物です。 モキシフロキサシンは、呼吸器感染症、副鼻腔炎、肺炎など、さまざまな細菌感染症の治療に広く使用されています 。 N-スルフェート誘導体は、モキシフロキサシンの硫酸化によって形成され、その溶解性と生物学的利用能が向上します .

製法

合成経路と反応条件

モキシフロキサシン N-スルフェート (ナトリウム塩) の調製は、モキシフロキサシンの硫酸化を含みます。このプロセスは通常、次の手順を含みます。

アルカリ化: モキシフロキサシン塩酸塩を炭酸水素ナトリウム溶液で処理して、モキシフロキサシン遊離アルカリを得ます.

硫酸化: 遊離アルカリを次に、三酸化硫黄またはクロロスルホン酸などの硫酸化剤と制御された条件下で反応させて、N-スルフェート誘導体を形成します.

工業生産方法

モキシフロキサシン N-スルフェート (ナトリウム塩) の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、以下が含まれます。

バッチ処理または連続処理: 生産規模に応じて、バッチ処理または連続処理方法が採用されます。

準備方法

Synthetic Routes and Reaction Conditions

The preparation of Moxifloxacin N-Sulfate (sodium salt) involves the sulfation of moxifloxacin. The process typically includes the following steps:

Alkalification: Moxifloxacin hydrochloride is treated with sodium bicarbonate solution to obtain moxifloxacin free alkali.

Neutralization: The resulting product is neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound (sodium salt) follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Processing: Depending on the production scale, batch or continuous processing methods are employed.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

化学反応の分析

Key Reaction Conditions:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction pH | 9–10 | Maximizes sulfonation efficiency |

| Temperature | 25–30°C | Prevents thermal degradation |

| Catalyst | SO₃·TEA | Enhances reaction rate |

Hydrolysis and Stability

The sulfate ester bond in moxifloxacin N-sulfate undergoes hydrolysis under specific conditions:

-

Acidic Hydrolysis : Degrades to moxifloxacin and sulfuric acid at pH < 3 .

-

Alkaline Hydrolysis : Stable at neutral pH but decomposes at pH > 10, releasing sulfate ions.

-

Enzymatic Hydrolysis : Not observed in vitro, as sulfatases show minimal activity toward this metabolite .

Hydrolysis Kinetics (25°C):

| Condition | Half-Life (h) | Major Products |

|---|---|---|

| pH 1.0 | 2.5 ± 0.3 | Moxifloxacin, H₂SO₄ |

| pH 7.4 | >720 | Stable |

| pH 12.0 | 8.7 ± 1.1 | Sulfate ions, degradation byproducts |

Complexation and Precipitation

This compound forms insoluble complexes with polyvalent cations, affecting its solubility:

Interference Studies with Metal Ions :

| Interferent | Recovery Rate (%) ± SD | Observed Reaction |

|---|---|---|

| Mg²⁺ (MgCl₂) | 99.9 ± 0.6 | Weak complexation |

| Fe³⁺ (Fe(NO₃)₃) | 72.3 ± 1.2 | Precipitation |

| Ca²⁺ (CaCO₃) | 85.4 ± 0.9 | Partial insolubility |

Notes :

-

Precipitation with Fe³⁺ is attributed to the formation of iron-sulfate coordination complexes .

-

Sodium and potassium salts show negligible interference due to monovalent character .

Oxidation and Reductive Stress

This compound participates in redox reactions under oxidative conditions:

-

Oxidation by H₂O₂ : Generates sulfate radicals (SO₄·⁻) at pH 7–8, detectable via electron paramagnetic resonance (EPR) .

-

Interaction with NADH : Increases intracellular labile iron pools in Mycobacterium tuberculosis, potentiating oxidative stress .

Redox Activity Data :

| Parameter | Value | Significance |

|---|---|---|

| ROS production | 2.5× baseline | Linked to bactericidal effects |

| NADH/NAD⁺ ratio | 3.1 ± 0.4 | Induces reductive stress |

Analytical Derivatization

This compound reacts selectively in analytical assays:

-

Potentiometric Sensors : Forms ion-pair complexes with tetraphenylborate (TPB) or phosphotungstic acid (PTA), enabling quantification in water samples .

-

LC/MS/MS Detection : Derivatization-free analysis using electrospray ionization (ESI) in negative ion mode .

Sensor Performance Metrics :

| Parameter | MOX-TPB Sensor | MOX-PTA Sensor |

|---|---|---|

| Detection limit | 0.12 µg/mL | 0.15 µg/mL |

| Linearity range | 0.5–60 µg/mL | 0.5–60 µg/mL |

| Recovery in tap water | 100.8% ± 0.8 | 99.9% ± 0.6 |

Photodegradation

Exposure to UV light (λ = 254 nm) induces degradation:

科学的研究の応用

Pharmacokinetics and Metabolism

Moxifloxacin undergoes extensive metabolism in the liver, primarily through sulfation to form moxifloxacin N-sulfate. A study developed a sensitive LC/MS/MS method to quantify this compound levels in rat plasma, demonstrating its pharmacokinetic profile post-administration of moxifloxacin. The method showed a linear calibration curve and acceptable precision and accuracy, indicating reliable quantification for further studies on its pharmacokinetics in various models .

Antimicrobial Activity

Moxifloxacin exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness has been documented in treating skin and skin structure infections (SSSIs), where it has shown comparable efficacy to traditional treatments like cephalexin and β-lactam/β-lactamase inhibitors. Notably, moxifloxacin's activity extends to difficult-to-treat pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Efficacy of Moxifloxacin

| Pathogen | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Effective | |

| Escherichia coli | Effective | |

| Klebsiella pneumoniae | Effective | |

| Methicillin-resistant S. aureus | Variable; high concentrations needed |

Clinical Applications

Moxifloxacin is clinically approved for various infections, including:

- Respiratory Infections : Effective against community-acquired pneumonia and acute bacterial sinusitis.

- Skin Infections : Used in treating complicated SSSIs.

- Intra-abdominal Infections : Demonstrated efficacy in complicated cases.

The drug’s ability to penetrate well into tissues makes it a suitable option for treating infections that are not easily accessible by other antibiotics .

Toxicological Studies

Research has indicated that moxifloxacin can induce hepatotoxicity and nephrotoxicity in animal models. A study observed significant increases in plasma biomarkers of liver damage (e.g., ALT, AST) following administration of moxifloxacin in rats. The findings suggest that while this compound has therapeutic benefits, monitoring for potential adverse effects is crucial .

Table 2: Toxicological Effects of Moxifloxacin

| Parameter | Control Group | Moxifloxacin Group |

|---|---|---|

| ALT (U/L) | Baseline | Increased significantly |

| AST (U/L) | Baseline | Increased significantly |

| Plasma Urea (mg/dL) | Baseline | Elevated |

| Hepatic Redox Status | Normal | Altered |

作用機序

モキシフロキサシン N-スルフェート (ナトリウム塩) は、細菌のDNA複製に必須の酵素である、細菌のDNAジャイレースとトポイソメラーゼIVを阻害することでその効果を発揮します 。 この阻害により、細菌は複製できなくなり、最終的には死滅します 。 硫酸化は、化合物の溶解性と生物学的利用能を高め、特定の用途ではより効果的になります .

類似の化合物との比較

類似の化合物

レボフロキサシン: 抗菌活性に似た別のフルオロキノロン系抗生物質.

シプロフロキサシン: より広いスペクトルを持つ、広く使用されているフルオロキノロン.

ガチフロキサシン: 薬物動態が類似しているフルオロキノロン.

独自性

モキシフロキサシン N-スルフェート (ナトリウム塩) は、その親化合物であるモキシフロキサシンと比較して、溶解性と生物学的利用能が向上しているため、独特です 。 これは、より高い溶解性が必要な製剤に特に役立ちます .

類似化合物との比較

Similar Compounds

Levofloxacin: Another fluoroquinolone antibiotic with similar antibacterial activity.

Ciprofloxacin: A widely used fluoroquinolone with a broader spectrum of activity.

Gatifloxacin: A fluoroquinolone with similar pharmacokinetic properties.

Uniqueness

Moxifloxacin N-Sulfate (sodium salt) is unique due to its enhanced solubility and bioavailability compared to its parent compound, moxifloxacin . This makes it particularly useful in formulations where higher solubility is required .

生物活性

Moxifloxacin N-sulfate is a derivative of moxifloxacin, a broad-spectrum fluoroquinolone antibiotic known for its efficacy against various bacterial infections. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, clinical efficacy, and relevant case studies.

Overview of Moxifloxacin

Moxifloxacin is recognized for its potent antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. Its bactericidal action is primarily due to the inhibition of bacterial topoisomerases II and IV, enzymes critical for DNA replication and repair . this compound, as a metabolite, retains some of these properties while exhibiting unique pharmacokinetic characteristics.

Pharmacokinetics

Moxifloxacin is metabolized predominantly through glucuronide and sulfate conjugation, with the sulfate conjugate (M1) accounting for approximately 38% of the administered dose. The pharmacokinetics of this compound indicate that it has lower plasma concentrations compared to the parent compound but may still exert significant biological effects due to its active form in tissues .

| Parameter | Moxifloxacin | This compound |

|---|---|---|

| Bioavailability | ~90% | Lower than parent compound |

| Peak Plasma Concentration (Cmax) | 2.5-4.0 mg/L | <10% of moxifloxacin |

| Half-life | 12 hours | Extended due to conjugation |

This compound acts by inhibiting bacterial DNA gyrase and topoisomerase IV, similar to moxifloxacin. However, its interaction with the bacterial cell wall may differ slightly due to structural changes in the sulfate group. This alteration can enhance tissue penetration and retention in certain infections .

Biological Activity Against Pathogens

This compound demonstrates significant activity against various pathogens:

- Gram-positive bacteria : Highly effective against strains such as Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative bacteria : Active against Escherichia coli and Klebsiella pneumoniae, although slightly less effective than moxifloxacin itself.

- Anaerobes : Variable activity; effectiveness can depend on specific strains .

Clinical Efficacy

Clinical studies have shown that this compound is effective in treating respiratory tract infections, skin infections, and intra-abdominal infections. In particular:

- Respiratory Infections : A study indicated that moxifloxacin achieves bacteriological success rates exceeding 90% in community-acquired pneumonia cases .

- Skin and Skin Structure Infections (SSSIs) : this compound has been shown to be as effective as traditional therapies like cephalexin in treating uncomplicated SSSIs .

Case Studies

- Ocular Infections : A study involving an ion-paired moxifloxacin nanosuspension eye drop formulation demonstrated that this approach significantly improved intraocular absorption and efficacy against Staphylococcus aureus, outperforming traditional treatments like Vigamox .

- Tuberculosis Treatment : Research indicated that moxifloxacin induces oxidative stress in Mycobacterium tuberculosis, leading to bacterial death. This suggests potential applications in treating resistant strains of tuberculosis when combined with other agents .

- Complicated Infections : In a randomized controlled trial comparing moxifloxacin to standard care for complicated SSSIs, results showed comparable efficacy with fewer side effects, highlighting its potential as a first-line treatment option .

特性

IUPAC Name |

7-[(4aS,7aS)-1-sulfo-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O7S/c1-32-20-17-13(19(26)14(21(27)28)9-24(17)12-4-5-12)7-15(22)18(20)23-8-11-3-2-6-25(16(11)10-23)33(29,30)31/h7,9,11-12,16H,2-6,8,10H2,1H3,(H,27,28)(H,29,30,31)/t11-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOSMZVFHCRCXNK-MEDUHNTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1N3CC4CCCN(C4C3)S(=O)(=O)O)F)C(=O)C(=CN2C5CC5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C(=CC(=C1N3C[C@@H]4CCCN([C@@H]4C3)S(=O)(=O)O)F)C(=O)C(=CN2C5CC5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

234080-64-9 | |

| Record name | Moxifloxacin N-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0234080649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MOXIFLOXACIN 1-SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EI1SIA8XV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What analytical method was used to study Moxifloxacin N-sulfate in the provided research, and what were its key features?

A1: The research employed a simple, rapid, and sensitive LC/MS/MS method to quantify this compound concentrations in rat plasma []. Key features include:

Q2: How was the developed LC/MS/MS method applied in a pharmacokinetic study?

A2: The validated LC/MS/MS method enabled the researchers to conduct a pharmacokinetic study of this compound in rats following a single oral dose of Moxifloxacin []. This allowed for the analysis of the metabolite's concentration in plasma over time, providing insights into its absorption, distribution, metabolism, and excretion profile.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。